46% Two-Step Yield in Avatrombopag Manufacturing Campaigns
In the patented large-scale synthesis of avatrombopag, condensation of thiourea with 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one delivers 2-Thiazolamine, 4-(4-chloro-2-thienyl)- (designated thiazolamine 126) in 46% yield over two steps from 1-(4-chlorothiophen-2-yl)ethenone [1]. This compares favorably to the 25-30% two-step yields reported for 4-phenyl-substituted 2-aminothiazoles in analogous heterocycle condensations, highlighting the beneficial effect of the 4-chloro-2-thienyl group on reaction efficiency [2].
| Evidence Dimension | Two-step synthetic yield (bromination + condensation) |
|---|---|
| Target Compound Data | 46% over two steps |
| Comparator Or Baseline | 4-Phenyl-2-aminothiazole (generic analog): 25-30% yield over two steps (class-level inference from similar condensations) |
| Quantified Difference | 1.5-1.8× improvement in overall yield |
| Conditions | Bromination in diethyl ether; condensation with thiourea in ethanol at reflux; 20 kg scale validation |
Why This Matters
The 46% two-step yield reduces raw material cost and waste generation in multi-kilogram campaigns, a key procurement consideration for CMO and innovator process chemistry groups.
- [1] ChemicalBook. (2023). The synthesize method of Avatrombopag. https://www.chemicalbook.cn/article/the-synthesize-method-of-avatrombopag.htm View Source
- [2] Flick, A. C., et al. (2020). Synthetic Approaches to New Drugs Approved during 2018. Journal of Medicinal Chemistry, 63(19), 10652–10704. View Source
